REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:10]=[C:9]([C:19]3[CH:24]=[CH:23][C:22]([NH:25][C:26](=[O:38])[NH:27][C:28]4[CH:37]=[CH:36][C:31]([C:32]([O:34]C)=[O:33])=[CH:30][CH:29]=4)=[CH:21][CH:20]=3)[N:8]=2)[CH2:3][CH2:2]1.C1COCC1.CO.O[Li].O>O>[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:14][CH2:15][O:16][CH2:17][CH2:18]3)[N:10]=[C:9]([C:19]3[CH:24]=[CH:23][C:22]([NH:25][C:26](=[O:38])[NH:27][C:28]4[CH:37]=[CH:36][C:31]([C:32]([OH:34])=[O:33])=[CH:30][CH:29]=4)=[CH:21][CH:20]=3)[N:8]=2)[CH2:5][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)N1CCOCC1)C1=CC=C(C=C1)NC(NC1=CC=C(C(=O)OC)C=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
LiOH.H2O
|
Quantity
|
339 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hrs
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
ADDITION
|
Details
|
added H2O (5 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)N1CCOCC1)C1=CC=C(C=C1)NC(NC1=CC=C(C(=O)O)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |